2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and under reflux conditions in an organic solvent like ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Scientific Research Applications
2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antiproliferative and antioxidative effects.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells .
Comparison with Similar Compounds
2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
- 4-Chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
- E-2-chloro-N’-(1-(5-chloro-2-hydroxyphenyl)propylidene)benzohydrazide
- 2-Chloro-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C20H15ClN2O2 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-19-12-5-4-11-18(19)20(24)23-22-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H,(H,23,24)/b22-14+ |
InChI Key |
UUPHOGHHLOXUPU-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.